Cas no 1361665-10-2 (2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)

2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl
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- インチ: 1S/C13H6Cl3F3/c14-6-3-10(15)12(11(16)4-6)8-2-1-7(17)5-9(8)13(18)19/h1-5,13H
- InChIKey: RUWZWZWVPYJFSB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C=CC(=CC=1C(F)F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 291
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6.2
2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008933-250mg |
2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl |
1361665-10-2 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A011008933-500mg |
2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl |
1361665-10-2 | 97% | 500mg |
790.55 USD | 2021-05-31 | |
Alichem | A011008933-1g |
2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl |
1361665-10-2 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenylに関する追加情報
Professional Introduction to Compound with CAS No. 1361665-10-2 and Product Name: 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl
The compound identified by the CAS number 1361665-10-2 and the product name 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl represents a significant advancement in the field of chemical and pharmaceutical research. This biphenyl derivative, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of this compound incorporates multiple fluorine and chlorine atoms, which contribute to its distinct chemical properties and reactivity. Such modifications in the biphenyl framework have been extensively studied for their impact on biological activity and material performance.
In recent years, the exploration of halogenated biphenyls has intensified, particularly in the context of developing novel agrochemicals and pharmaceutical agents. The presence of difluoromethyl and fluoro substituents in 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl enhances its stability and metabolic resistance, making it a promising candidate for further investigation. These attributes are particularly relevant in the design of next-generation drugs that require prolonged efficacy and reduced degradation under physiological conditions.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. Researchers have been increasingly interested in halogenated biphenyls due to their ability to modulate enzyme activity and interact with biological targets. The specific arrangement of chlorine and fluorine atoms in 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl suggests that it may exhibit potent effects on various metabolic pathways. This has led to its inclusion in several preclinical studies aimed at identifying new therapeutic agents for metabolic disorders and inflammatory conditions.
The synthesis of 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl involves a series of sophisticated organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of multiple halogen atoms requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired molecular configuration efficiently. These synthetic methodologies not only underscore the compound's complexity but also demonstrate the progress in chemical manufacturing capabilities.
From an environmental chemistry perspective, the stability conferred by halogen atoms makes 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl a subject of interest for studying persistence and bioaccumulation patterns. Understanding how such compounds interact with ecosystems is crucial for developing sustainable practices in pharmaceutical development. Current research is focusing on assessing the environmental impact while maximizing therapeutic benefits, ensuring that future applications align with ecological safety standards.
The pharmacological properties of this compound are being actively investigated in vitro and in vivo models. Preliminary findings suggest that it may possess anti-inflammatory and antioxidant properties due to its ability to inhibit certain enzymatic pathways. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for drug discovery programs targeting neurological disorders. The integration of computational modeling with experimental data has accelerated the process of identifying lead compounds like 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl for further optimization.
The industrial relevance of this compound cannot be overstated. As demand for high-performance materials grows, applications beyond pharmaceuticals are emerging. For instance, its thermal stability and chemical resistance make it suitable for use as an intermediate in specialty polymers and coatings. These materials are essential in industries where durability under extreme conditions is paramount. The versatility of 2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl thus positions it as a multifaceted compound with broad utility.
Future directions in research on this compound include exploring its potential as an antiviral agent. The unique electronic properties induced by halogen substitution may enable interactions with viral enzymes or receptors that are not accessible with traditional drug classes. Collaborative efforts between academia and industry are crucial for translating these findings into tangible therapeutic solutions. The interdisciplinary nature of this work underscores the importance of continued investment in basic research.
In conclusion,2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl (CAS No. 1361665-10-2) exemplifies how structural innovation can lead to compounds with diverse applications across multiple fields. Its synthesis challenges highlight advancements in chemical methodology while its pharmacological potential drives new frontiers in drug development. As research progresses,this compound will undoubtedly play a pivotal role in shaping future scientific discoveries.
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